Pyrrolidin-2-ylmethyl trifluoromethanesulfonate
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Overview
Description
Pyrrolidin-2-ylmethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C6H10F3NO3S and a molecular weight of 233.21 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a trifluoromethanesulfonate group.
Preparation Methods
The synthesis of pyrrolidin-2-ylmethyl trifluoromethanesulfonate typically involves the reaction of pyrrolidine with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Pyrrolidin-2-ylmethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction:
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield pyrrolidine and trifluoromethanesulfonic acid.
Scientific Research Applications
Pyrrolidin-2-ylmethyl trifluoromethanesulfonate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of pyrrolidin-2-ylmethyl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidin-2-ylmethyl trifluoromethanesulfonate can be compared with other pyrrolidine derivatives, such as:
Pyrrolidin-2-one: A lactam derivative with applications in medicinal chemistry.
Pyrrolidine-2,5-dione: Known for its use in the synthesis of bioactive compounds.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.
These compounds share the pyrrolidine scaffold but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound in various fields of research and industry.
Properties
Molecular Formula |
C6H10F3NO3S |
---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
pyrrolidin-2-ylmethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H10F3NO3S/c7-6(8,9)14(11,12)13-4-5-2-1-3-10-5/h5,10H,1-4H2 |
InChI Key |
RJFYMHHJFPACNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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